molecular formula C18H19N3 B1279578 3-(4-Benzylpiperazin-1-yl)benzonitrile CAS No. 247118-08-7

3-(4-Benzylpiperazin-1-yl)benzonitrile

Cat. No.: B1279578
CAS No.: 247118-08-7
M. Wt: 277.4 g/mol
InChI Key: FTZFSWIYQNWLJS-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperazin-1-yl)benzonitrile is an organic compound with the molecular formula C18H19N3 It is a derivative of piperazine, a heterocyclic amine, and benzonitrile, an aromatic nitrile

Scientific Research Applications

3-(4-Benzylpiperazin-1-yl)benzonitrile has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperazin-1-yl)benzonitrile typically involves the reaction of 3-fluorobenzonitrile with 1-benzylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification and quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzylpiperazin-1-yl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The piperazine ring can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The aromatic ring can undergo coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like DMSO.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the nitrile group can lead to the formation of amides or amines, while oxidation of the piperazine ring can yield N-oxides.

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperazin-1-yl)benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of certain receptors. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: A compound with similar structural features and biological activity.

    N-(4-Benzylpiperazin-1-yl)benzamide: Another piperazine derivative with comparable pharmacological properties.

Uniqueness

3-(4-Benzylpiperazin-1-yl)benzonitrile is unique due to its specific combination of the piperazine and benzonitrile moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3/c19-14-17-7-4-8-18(13-17)21-11-9-20(10-12-21)15-16-5-2-1-3-6-16/h1-8,13H,9-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZFSWIYQNWLJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470065
Record name 3-(4-benzylpiperazin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247118-08-7
Record name 3-(4-benzylpiperazin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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